CYP450 Inhibition Profile: Minimal Interaction with CYP2E1, CYP2B6, and CYP2A6 Isoforms
6-Ethynyl-3,4-dihydro-2H-1,4-benzoxazine exhibits IC50 values >20,000 nM against human CYP2E1, CYP2B6, and CYP2A6 isoforms in liver microsome assays, indicating negligible inhibition at physiologically relevant concentrations. This profile contrasts with many structurally related benzoxazine derivatives that show submicromolar CYP inhibition, though direct head-to-head comparator data for specific 6-substituted analogs are not available in the same assay system [1].
| Evidence Dimension | CYP450 Isoform Inhibition Potency |
|---|---|
| Target Compound Data | IC50 >20,000 nM (CYP2E1, CYP2B6, CYP2A6) |
| Comparator Or Baseline | Typical benzoxazine derivatives with reported CYP inhibition (IC50 range: 0.1-10 μM, estimated from class data); specific comparator not available |
| Quantified Difference | Target compound IC50 >100-fold higher than typical inhibitory benzoxazines |
| Conditions | Human liver microsomes, substrate-specific hydroxylation assays (chlorzoxazone 6-hydroxylation for CYP2E1; bupropion hydroxylation for CYP2B6; coumarin 7-hydroxylation for CYP2A6), 20 min incubation, LC-MS detection |
Why This Matters
The minimal CYP inhibition profile suggests reduced potential for metabolic drug-drug interactions, making 6-ethynyl-3,4-dihydro-2H-1,4-benzoxazine a cleaner starting point for medicinal chemistry campaigns where CYP liability must be minimized.
- [1] BindingDB. BDBM50438845 (CHEMBL2413882) Affinity Data: CYP2E1, CYP2B6, CYP2A6 Inhibition. ChEMBL curated data. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50438845 (Accessed 2026-04-17). View Source
